2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane
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Overview
Description
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane is a chemical compound known for its unique structure and properties. It consists of a boron-nitrogen ring with ethyl and iodine substituents.
Preparation Methods
The synthesis of 2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane involves several steps. One common method includes the reaction of 2,4,6-triethyl-1,3,5-triazine with iodine in the presence of a suitable solvent. The reaction conditions typically involve refluxing the mixture to ensure complete substitution of the hydrogen atoms with iodine . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of iodine atoms.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane involves its interaction with molecular targets through its boron and iodine atoms. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The compound’s ability to undergo substitution reactions also allows it to modify target molecules, potentially altering their function .
Comparison with Similar Compounds
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane can be compared with other similar compounds such as:
2,4,6-Triethyl-1,3,5-trioxane: This compound has a similar ethyl-substituted structure but contains oxygen atoms instead of boron and iodine.
1,3,5-Triiodo-2,4,6-trimethylbenzene: This compound shares the triiodo substitution but has a benzene ring instead of a boron-nitrogen ring.
The uniqueness of this compound lies in its boron-nitrogen ring structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
826990-16-3 |
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Molecular Formula |
C9H18B3I3 |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
2,4,6-triethyl-1,3,5-triiodo-1,3,5-triborinane |
InChI |
InChI=1S/C9H18B3I3/c1-4-7-10(13)8(5-2)12(15)9(6-3)11(7)14/h7-9H,4-6H2,1-3H3 |
InChI Key |
WVPWLWRBFUAXHE-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(B(C(B(C1CC)I)CC)I)CC)I |
Origin of Product |
United States |
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